molecular formula C18H20FN3O3 B2387528 ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate CAS No. 1219905-97-1

ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate

Cat. No.: B2387528
CAS No.: 1219905-97-1
M. Wt: 345.374
InChI Key: NXISPBVLAPWOCF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyrrole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate lies in its combination of these three functional groups, which may confer unique biological and chemical properties.

Properties

IUPAC Name

ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-2-25-18(24)22-9-7-21(8-10-22)17(23)16-11-14(12-20-16)13-3-5-15(19)6-4-13/h3-6,11-12,20H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXISPBVLAPWOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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